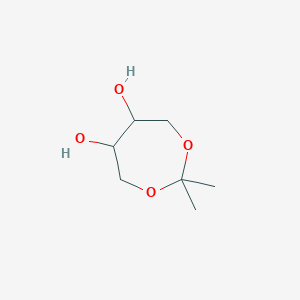

2,2-Dimethyl-5,6-dihydroxy-1,3-dioxepane

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-dioxepane-5,6-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6,8-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYLFZNEKLJZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(CO1)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 2,2 Dimethyl 5,6 Dihydroxy 1,3 Dioxepane

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For 2,2-Dimethyl-5,6-dihydroxy-1,3-dioxepane, the most logical retrosynthetic disconnection involves breaking the two C-O bonds of the ketal functional group. This is a standard "two-group C-O disconnection" strategy for acetals and ketals.

This disconnection reveals two precursor molecules: acetone (B3395972) (propan-2-one) and the C4 polyol, butane-1,2,3,4-tetrol (B1171214). nih.govmolport.commatrix-fine-chemicals.com The dimethyl substitution at the C2 position of the dioxepane ring directly points to acetone or an equivalent reagent as the carbonyl source. The remaining seven-membered ring structure, with hydroxyl groups at positions 5 and 6, originates from the tetrol backbone, specifically by forming the ketal across the hydroxyl groups at the 1 and 4 positions of the butane-1,2,3,4-tetrol.

This retrosynthetic pathway simplifies a complex heterocyclic target into readily accessible starting materials, defining the primary forward synthetic strategy as the ketalization of butane-1,2,3,4-tetrol with acetone.

Classical Cyclization Reactions to Form the 1,3-Dioxepane (B1593757) Skeleton

The formation of the 1,3-dioxepane ring is achieved through cyclization reactions that construct the core heterocyclic skeleton.

The most direct method for synthesizing this compound is the acid-catalyzed condensation of butane-1,2,3,4-tetrol with a carbonyl precursor. This reaction is a classical method for forming cyclic acetals. organic-chemistry.org

The carbonyl precursor is typically acetone. To enhance reactivity and overcome unfavorable equilibria, an acetone equivalent such as 2,2-dimethoxypropane (B42991) or 2-methoxypropene (B42093) is often employed. The reaction is catalyzed by a Brønsted or Lewis acid.

Table 1: Typical Catalysts for Ketal Formation

| Catalyst Type | Examples |

| Brønsted Acid | p-Toluenesulfonic acid (PTSA), Sulfuric acid (H₂SO₄) |

| Lewis Acid | Boron trifluoride diethyl etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) |

| Solid Acid | Acidic resins (e.g., Amberlyst-15), Zeolites |

The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from one of the terminal hydroxyl groups of the tetrol. A subsequent intramolecular attack by the second terminal hydroxyl group, with the elimination of water, closes the seven-membered ring. To drive the reaction to completion, the water byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.

A significant challenge in this synthesis is regioselectivity, as butane-1,2,3,4-tetrol possesses two pairs of vicinal diols (C1-C2 and C3-C4) and a 1,3-diol relationship (C2-C3), which can lead to the formation of more thermodynamically stable five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) rings. The formation of the seven-membered 1,3-dioxepane ring from the 1,4-diol is often less favored, presenting a considerable synthetic hurdle that requires careful optimization of reaction conditions.

While direct condensation is the most straightforward approach, alternative ring-closing strategies could theoretically be employed, though they are more complex. One such strategy could involve a Williamson ether synthesis-type reaction. This would require a precursor derived from butane-1,2,3,4-tetrol where the C1 and C4 hydroxyl groups are part of a molecule designed for intramolecular cyclization.

For example, one could envision a precursor where one terminal hydroxyl is converted to a leaving group (e.g., a tosylate) and the other is part of an acetal (B89532) that can act as an internal nucleophile upon activation. However, such multi-step routes are less efficient than the direct condensation method for this particular target molecule. Ring-closing metathesis (RCM) is another powerful technique for forming cyclic ethers, but it would require a significantly different precursor, such as a diene-diol, and would not be the most convergent approach for this specific target. mdpi.com

Regioselective and Chemoselective Approaches to this compound

As mentioned, the primary challenge in the synthesis is controlling the regioselectivity of the ketalization reaction. Butane-1,2,3,4-tetrol can react with acetone to form several isomeric products.

1,3-Dioxolane (B20135) formation: Reaction across the C1-C2 or C3-C4 diols.

1,3-Dioxane (B1201747) formation: Reaction across the C1-C3 or C2-C4 diols.

1,3-Dioxepane formation: Reaction across the C1-C4 diols (the desired product).

The formation of five- and six-membered rings is generally kinetically and thermodynamically favored over the formation of a seven-membered ring. Achieving selectivity for the 1,3-dioxepane requires conditions that can overcome these inherent preferences. Strategies to promote the desired 1,4-cyclization could include:

Template-directed synthesis: Using a template molecule that holds the 1- and 4-hydroxyl groups in proximity to facilitate their reaction with the carbonyl precursor.

Thermodynamic control: Running the reaction under reversible conditions (strong acid, elevated temperature) for an extended period. While usually favoring the most stable product, it's conceivable that under specific conditions, the equilibrium could be shifted. However, the 1,3-dioxepane is generally less stable.

Stepwise protection: A more reliable but longer route would involve selectively protecting the C2 and C3 hydroxyl groups, performing the 1,4-ketalization, and then deprotecting the C2 and C3 hydroxyls.

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

The stereochemistry of this compound is determined by the stereocenters at C5 and C6 of the dioxepane ring. These correspond to the C2 and C3 positions of the starting material, butane-1,2,3,4-tetrol. This precursor exists in three stereoisomeric forms: the chiral enantiomers D-threitol and L-threitol (with anti relative stereochemistry between the C2 and C3 hydroxyls), and the achiral meso compound, erythritol (B158007) (with syn relative stereochemistry). researchgate.net

The stereoselective synthesis of a specific isomer of the target compound is therefore achieved by selecting the appropriate stereoisomer of the starting tetrol.

Table 2: Stereoisomers of Precursor and Product

| Butane-1,2,3,4-tetrol Isomer | Relative Stereochemistry of Diols (C2-C3) | Resulting this compound Isomer |

| Erythritol (meso) | syn | (5R,6S)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (meso) |

| D-Threitol | anti | (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (chiral) |

| L-Threitol | anti | (5S,6S)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (chiral) |

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org While the direct synthesis of this compound relies on a chiral starting material (D- or L-threitol) for enantioselectivity, chiral auxiliaries could be instrumental in the asymmetric synthesis of the butane-1,2,3,4-tetrol precursor itself from achiral starting materials.

For example, a precursor like 1,4-buta-1,3-diene could undergo a stereoselective dihydroxylation reaction. Using a chiral ligand (e.g., those derived from the Sharpless asymmetric dihydroxylation) would introduce the hydroxyl groups with a specific stereochemistry, allowing for the synthesis of either the syn (erythritol) or anti (threitol) isomers. Once the chiral tetrol is formed, the auxiliary is no longer needed, and the tetrol can be carried forward to the final cyclization step. This approach transfers the stereochemical control to an earlier stage of the synthesis.

Asymmetric Catalysis in Diol Formation or Ring Closure

The stereochemistry of this compound is defined by the two hydroxyl groups at the C5 and C6 positions. The synthesis of enantiomerically pure or enriched forms of this compound relies heavily on asymmetric catalysis, which can be applied either during the formation of the precursor diol or in the final ring-closure step.

A primary strategy involves the asymmetric dihydroxylation of a suitable unsaturated precursor. This approach establishes the required stereocenters early in the synthetic sequence. Catalytic systems, particularly those based on transition metals like osmium and ruthenium, are pivotal. For instance, the Sharpless asymmetric dihydroxylation is a well-established method that could be adapted for this purpose, utilizing an alkene precursor to generate the chiral diol with high enantioselectivity.

Another advanced approach involves bimetallic relay catalysis. semanticscholar.orgrsc.org This method can be used for the asymmetric synthesis of related heterocyclic systems like dihydro-1,3-dioxepines. semanticscholar.orgrsc.org A combination of a rhodium(II) salt and a chiral N,N'-dioxide-Samarium(III) complex has been shown to promote tandem reactions to form chiral dioxepine structures with excellent yield and enantioselectivity. semanticscholar.orgrsc.org Such a strategy could potentially be adapted for the asymmetric formation of the dioxepane ring system.

Enzymatic catalysis also presents a powerful tool for achieving high stereoselectivity. rwth-aachen.de Enzymes such as oxidoreductases can be employed in chemoenzymatic cascades to produce chiral diols from simpler aldehyde precursors. rwth-aachen.de These biocatalytic transformations are known for their high specificity and operation under mild conditions, aligning well with green chemistry principles. rwth-aachen.de

The table below illustrates a comparative overview of potential asymmetric catalytic methods applicable to the synthesis of the chiral diol precursor.

| Catalyst System | Precursor Type | Typical Enantiomeric Excess (ee) | Advantages | Potential Challenges |

| Sharpless AD-mix | Unsaturated Acetal | >95% | High enantioselectivity, well-established | Use of stoichiometric oxidants, potential for over-oxidation |

| Chiral Ru/diphosphine | Unsaturated Acetal | 90-99% | High turnover numbers, applicable to various substrates | Requires high-pressure hydrogen, catalyst sensitivity |

| Rh(II)/Chiral Lewis Acid | Diazo compound, Aldehyde | >98% | High efficiency, excellent stereocontrol | Substrate scope limitations, catalyst complexity |

| Oxidoreductase Enzymes | Aldehyde | >99% | High stereospecificity, mild conditions, environmentally benign | Enzyme stability, substrate compatibility, downstream processing |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is essential for the sustainable production of this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govmdpi.com

Key green chemistry approaches applicable to this synthesis include:

Use of Catalysis: Employing catalytic methods, as discussed in the context of asymmetric synthesis, is a cornerstone of green chemistry. nih.gov Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents.

Safer Solvents and Reaction Conditions: The choice of solvent significantly impacts the environmental footprint of a synthesis. Efforts are made to replace hazardous solvents like dichloromethane (B109758) and benzene (B151609) with greener alternatives such as acetonitrile, water, or ionic liquids. mdpi.comscielo.br Furthermore, conducting reactions under solvent-free conditions, for instance through mechanochemical grinding, represents an ideal scenario, minimizing waste and energy consumption. mdpi.comnih.gov

Renewable Feedstocks: The synthesis can be designed to start from renewable resources. For example, precursor diols can be derived from carbohydrates like mannitol (B672) or sorbitol, which can be cyclized to form oxepane (B1206615) structures. rsc.org

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions are highly atom-economical.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. nih.gov The use of microwave or ultrasound-assisted reactions can also enhance energy efficiency by significantly reducing reaction times. nih.gov

The following table compares conventional and green solvents that could be used in the synthesis.

| Solvent | Hazard Classification | Environmental Impact | Green Chemistry Rating |

| Dichloromethane | Likely human carcinogen | Volatile organic compound (VOC), ozone-depleting potential | Undesirable |

| Benzene | Known human carcinogen | High toxicity, VOC | Undesirable |

| Toluene | Reproductive toxicity | VOC | Usable with restrictions |

| Acetonitrile | Flammable, toxic | Lower environmental persistence than chlorinated solvents | Recommended |

| Water | Non-toxic, non-flammable | Benign | Highly Recommended |

| Cyclopentyl methyl ether (CPME) | Low toxicity | Biodegradable potential, low peroxide formation | Recommended |

Optimization of Reaction Conditions and Process Efficiency

To ensure the economic viability and scalability of the synthesis of this compound, the optimization of reaction conditions is crucial. This involves systematically varying parameters to maximize yield and purity while minimizing costs and environmental impact.

Key parameters for optimization include:

Catalyst Loading: The concentration of the catalyst must be fine-tuned. While a higher loading may increase the reaction rate, it also increases cost and can lead to side reactions. The goal is to find the minimum effective catalyst concentration.

Temperature: Temperature affects reaction kinetics and selectivity. An optimal temperature provides a reasonable reaction rate without promoting the formation of undesired byproducts or decomposition of the product. scielo.br

Reactant Stoichiometry: The molar ratio of the reactants, such as the diol and the acetone source (e.g., acetone or 2,2-dimethoxypropane), needs to be optimized to ensure complete conversion of the limiting reagent and minimize waste.

Solvent and pH: The choice of solvent can influence reactant solubility and catalyst activity. The pH of the reaction medium is also critical, especially in acid-catalyzed ring-closure reactions, as it can affect both the rate of the desired reaction and the stability of the product.

The table below presents a hypothetical example of how varying reaction conditions could impact the yield of the final acetalization step.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | p-Toluenesulfonic acid | Amberlyst-15 | Scandium(III) triflate |

| Temperature (°C) | 25 | 50 | 25 |

| Reaction Time (h) | 12 | 4 | 6 |

| Solvent | Dichloromethane | Acetonitrile | Solvent-free |

| Yield (%) | 75 | 88 | 92 |

This systematic optimization process is essential for developing a robust and efficient synthesis suitable for larger-scale production.

Advanced Structural and Conformational Analysis of 2,2 Dimethyl 5,6 Dihydroxy 1,3 Dioxepane

Conformational Preferences of the Seven-Membered 1,3-Dioxepane (B1593757) Ring

The introduction of two oxygen atoms into the cycloheptane (B1346806) ring to form the 1,3-dioxepane system alters bond lengths and angles, influencing the conformational landscape. thieme-connect.de Unlike the well-defined chair conformation of cyclohexane, seven-membered rings can adopt a variety of puckered conformations to alleviate angle and torsional strain. davuniversity.orglibretexts.org

For seven-membered rings, the primary low-energy conformations belong to two families: the chair and the boat. libretexts.org The chair (C) and twist-chair (TC) conformations exist in one pseudorotational family, while the boat (B) and twist-boat (TB) conformations exist in another. cdnsciencepub.com

Chair (C) and Twist-Chair (TC): The twist-chair conformation is generally the most stable form for cycloheptane and its derivatives, including 1,3-dioxepanes. cdnsciencepub.comrsc.org The TC conformation possesses C2 symmetry and minimizes both torsional strain and non-bonded interactions. rsc.org The chair conformation is a higher-energy point on the pseudorotation itinerary of the twist-chair. cdnsciencepub.com

Boat (B) and Twist-Boat (TB): The boat family of conformations is typically higher in energy than the chair family. cdnsciencepub.com The boat form itself suffers from significant transannular steric interactions, similar to the "flagpole" interactions in cyclohexane's boat form. libretexts.orglibretexts.org This strain can be partially relieved by twisting to form the more stable twist-boat conformation. libretexts.orglibretexts.org However, even the TB form is generally less stable than the TC conformation. rsc.org For 1,3-dioxepane rings specifically, conformational analysis and NMR studies have repeatedly suggested that they exist predominantly in the TC form. rsc.orgrsc.org

Table 1: Relative Energies of Cycloheptane Conformers This table provides a general reference for the relative stabilities of the principal conformations of the parent cycloheptane ring. The exact energy differences can vary with substitution and computational method.

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair (TC) | 0.0 |

| Chair (C) | ~1.4 |

| Twist-Boat (TB) | ~2.0 |

| Boat (B) | ~2.7 |

Data synthesized from literature on cycloalkane conformations. davuniversity.orgutdallas.edu

The substituents on the 2,2-dimethyl-5,6-dihydroxy-1,3-dioxepane ring play a crucial role in dictating the preferred conformation.

Geminal Dimethyl Group: The presence of a gem-dimethyl group at the C2 position (the acetal (B89532) carbon) significantly influences the conformational equilibrium. This group introduces steric bulk, which can destabilize certain conformations where these methyl groups experience unfavorable non-bonded interactions with other parts of the ring. In related six-membered 1,3-dioxane (B1201747) systems, substituents at C2 strongly prefer an equatorial orientation to avoid diaxial interactions. thieme-connect.de While the geometry of a seven-membered ring is different, the steric hindrance of the gem-dimethyl group is expected to favor conformations that minimize these transannular interactions, further stabilizing a TC conformation where such interactions are reduced.

Stereochemical Assignment and Elucidation Techniques

Determining the precise three-dimensional structure, including relative and absolute configuration, of this compound requires a combination of advanced spectroscopic and analytical methods.

NMR spectroscopy is a powerful tool for conformational analysis and stereochemical assignment in solution. thieme-connect.de For a flexible molecule like a substituted 1,3-dioxepane, NMR data provides a time-averaged picture of the conformational equilibrium.

Proton (¹H) NMR: The chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons are highly dependent on their dihedral angles, as described by the Karplus relationship. By analyzing the vicinal coupling constants (³JHH) between protons on C4, C5, C6, and C7, the predominant conformation of the seven-membered ring can be inferred. researchgate.net The geminal dimethyl groups at C2 will appear as a singlet (or two singlets if they are diastereotopic and rotation is slow), while the methylene (B1212753) protons at C4 and C7 are often diastereotopic, giving rise to complex splitting patterns (AB quartets) that are sensitive to the ring's symmetry and conformation.

Carbon (¹³C) NMR: The chemical shifts of the ring carbons can also provide conformational clues. For instance, carbons involved in sterically compressed environments typically show upfield shifts. The number of distinct signals indicates the symmetry of the time-averaged conformation.

2D NMR Techniques: Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space proximities between protons. For example, observing a NOE between a proton on one of the C2-methyl groups and a specific ring proton can provide definitive evidence for a particular conformation. researchgate.net

Table 2: Representative ¹H NMR Data for Inferring 1,3-Dioxepane Conformation This table presents typical coupling constant values used in the conformational analysis of 1,3-dioxepane rings.

| Coupling Type | Nuclei Involved | Typical Value Range (Hz) | Conformational Significance |

| Geminal (²J) | H-C(2)-H (unsubstituted) | -4.5 to -6.0 | The magnitude is sensitive to the H-C-H angle and ring conformation. cdnsciencepub.com |

| Vicinal (³J) | H-C(4)-C(5)-H | 1.0 - 12.0 | Highly dependent on the H-C-C-H dihedral angle; used to differentiate axial/equatorial-like protons. |

| Long-Range (⁴J) | H-C(4)-O-C(2)-H | Variable | Can indicate specific spatial arrangements, like 'W' pathways. |

Data synthesized from literature on NMR analysis of heterocyclic systems. cdnsciencepub.comresearchgate.net

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. If a suitable crystal of this compound can be obtained, this technique would yield precise bond lengths, bond angles, and torsional angles, definitively establishing the conformation adopted in the crystal lattice. nih.gov It would also reveal the absolute configuration if a heavy atom is present or if anomalous dispersion methods are used. nih.gov Furthermore, the crystal packing would show the intermolecular hydrogen bonding network established by the diol functionality. While the solid-state conformation may not be identical to the major conformer in solution, it represents a stable, low-energy state and provides a crucial benchmark for computational and spectroscopic studies.

For chiral molecules like the enantiomers of this compound, chiroptical methods are essential for determining the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an excellent tool for assigning absolute configuration. nih.govrsc.org The experimental VCD spectrum is typically compared to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known configuration (e.g., the R,R enantiomer). researchgate.net A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. researchgate.net The O-H stretching region of the diol would be particularly informative. nih.gov

Electronic Circular Dichroism (ECD): ECD is the counterpart to VCD in the ultraviolet-visible region of the spectrum, measuring differential absorption during electronic transitions. nih.gov While the target molecule lacks a strong chromophore, the diol and acetal functionalities may give rise to weak but measurable CD signals. Similar to VCD, the experimental ECD spectrum is compared with TDDFT-calculated spectra for a specific enantiomer to determine the absolute configuration. nih.gov The combination of both VCD and ECD provides a higher level of confidence in the stereochemical assignment. researchgate.net

Intramolecular Interactions and Hydrogen Bonding Networks

The defining structural feature of this compound, with respect to intramolecular interactions, is the presence of the vicinal dihydroxy groups at the C5 and C6 positions. These hydroxyl groups are capable of forming one or more intramolecular hydrogen bonds, which are expected to play a dominant role in dictating the preferred conformation of the 1,3-dioxepane ring. The formation of a hydrogen bond between the hydroxyl group at C5 and the oxygen of the hydroxyl group at C6 (or vice versa) would create a five-membered pseudo-ring, significantly constraining the conformational freedom of the larger seven-membered ring.

The strength of this intramolecular hydrogen bond is influenced by the gauche orientation of the two hydroxyl groups, a conformation that is often favored in 1,2-diols. This interaction can be characterized by specific geometric parameters, such as the O-H···O distance and the O-H-O angle. Computational studies on similar diol systems suggest that such intramolecular hydrogen bonds can have energies in the range of 2-5 kcal/mol, which is substantial enough to stabilize a particular conformation.

To illustrate the expected parameters of the intramolecular hydrogen bonding network in this compound, the following table presents hypothetical yet plausible data based on computational studies of analogous vicinal diols within cyclic systems.

| Parameter | Expected Value | Significance |

|---|---|---|

| H···O Distance (Å) | 1.8 - 2.2 | Indicates a moderate to strong hydrogen bond. |

| O-H···O Angle (°) | 140 - 170 | Near-linearity suggests a relatively strong and stable hydrogen bond. |

| Calculated Bond Energy (kcal/mol) | 2.5 - 4.8 | Quantifies the stabilizing effect of the intramolecular hydrogen bond. |

Dynamic NMR Spectroscopy for Conformational Dynamics and Interconversion Barriers

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics and energy barriers associated with the interconversion of different conformers of flexible molecules like this compound. The 1,3-dioxepane ring is known to exist in a variety of conformations, with the twist-chair (TC) and twist-boat (TB) forms being the most energetically favorable.

For this compound, the conformational equilibrium is expected to be complex. At room temperature, the rate of interconversion between different ring conformations may be fast on the NMR timescale, resulting in averaged signals for the ring protons. However, as the temperature is lowered, the rate of interconversion slows down, and the signals corresponding to the individual conformers may be resolved. This phenomenon, known as decoalescence, allows for the determination of the energy barriers for ring inversion and other conformational processes.

The presence of the gem-dimethyl group at C2 provides a useful probe for NMR studies, as the two methyl groups can be diastereotopic depending on the ring conformation, leading to distinct signals in the ¹H and ¹³C NMR spectra at low temperatures. Furthermore, the protons of the 1,3-dioxepane ring, particularly those at C4 and C7, would exhibit temperature-dependent chemical shifts and coupling constants, providing valuable information about the conformational preferences and the dynamics of the ring.

The intramolecular hydrogen bond between the 5- and 6-dihydroxy groups is expected to significantly influence the conformational equilibrium, likely stabilizing a specific twist-chair or twist-boat conformation. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to extract thermodynamic and kinetic parameters for the conformational processes, including the activation enthalpy (ΔH‡), activation entropy (ΔS‡), and the free energy of activation (ΔG‡) for ring interconversion.

The following interactive table presents hypothetical ¹H NMR data for the methylene protons (H4 and H7) of this compound at two different temperatures, illustrating the principles of dynamic NMR spectroscopy.

| Temperature (°C) | Proton | Chemical Shift (δ, ppm) | Multiplicity | Appearance |

|---|---|---|---|---|

| 25 | H4/H7 (axial) | 3.80 | br s | Broad, averaged signal due to fast conformational exchange. |

| H4/H7 (equatorial) | 3.60 | br s | ||

| -80 | H4/H7 (axial) | 3.95 | d | Sharp, distinct signals for each proton in the frozen conformation. |

| H4/H7 (equatorial) | 3.45 | d |

From the coalescence temperature (Tc) and the difference in chemical shifts (Δν) between the exchanging sites at the slow-exchange limit, the free energy of activation for the conformational interconversion can be estimated. Such studies would provide a detailed picture of the conformational energy landscape of this compound, revealing the influence of the gem-dimethyl and vicinal dihydroxy substituents on its dynamic behavior.

Chemical Reactivity and Derivatization of 2,2 Dimethyl 5,6 Dihydroxy 1,3 Dioxepane

Reactions Involving the Vicinal Diol Functionality

The presence of a vicinal diol (a 1,2-diol) at the C5 and C6 positions of the 2,2-Dimethyl-5,6-dihydroxy-1,3-dioxepane ring is the primary determinant of its reactivity. This functional group allows for a range of specific chemical transformations, including oxidative cleavage, modification of the hydroxyl groups, and the formation of new cyclic structures.

The oxidative cleavage of vicinal diols is a characteristic reaction that breaks the carbon-carbon bond between the two hydroxyl-bearing carbons. Reagents such as periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄) are highly specific for this transformation, often yielding quantitative results under mild conditions. rsc.org This reaction, known as the Malaprade reaction, is efficient for cleaving 1,2-diols to produce corresponding carbonyl compounds. rsc.org

The mechanism proceeds through the formation of a cyclic periodate ester intermediate. The diol displaces the hydroxyl groups on the iodine atom of the periodic acid, forming a five-membered ring. This intermediate then undergoes a concerted electronic rearrangement, leading to the cleavage of the C5-C6 bond and the formation of two carbonyl groups. The iodine is reduced from I(VII) to I(V) in the process.

For this compound, oxidative cleavage with periodic acid would break the bond between C5 and C6. This rupture transforms the seven-membered dioxepane ring containing the diol into a larger, acyclic dialdehyde (B1249045) structure, while the acetal (B89532) portion of the ring remains intact under these conditions.

Table 1: Predicted Product of Oxidative Cleavage

| Starting Material | Reagent | Predicted Product |

| This compound | Periodic Acid (HIO₄) | 2,2'-(2,2-dimethyl-1,3-dioxepane-5,6-diyl)bis(oxy)diacetaldehyde |

The two hydroxyl groups of the vicinal diol can undergo standard esterification and etherification reactions to form a variety of derivatives.

Esterification: This reaction involves treating the diol with a carboxylic acid or, more commonly, a more reactive derivative like an acid chloride or acid anhydride. The reaction is typically carried out in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct (e.g., HCl). This process can lead to the formation of mono- or di-esters, depending on the stoichiometry of the reagents used.

Etherification: The formation of ethers at the C5 and C6 positions can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxides. These nucleophilic alkoxides are then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the mono- or di-ether derivatives.

Table 2: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagent(s) | Expected Product (Disubstituted) |

| Esterification | Acetyl Chloride, Pyridine | 2,2-Dimethyl-1,3-dioxepane-5,6-diyl diacetate |

| Esterification | Benzoyl Chloride, Pyridine | 2,2-Dimethyl-1,3-dioxepane-5,6-diyl dibenzoate |

| Etherification | Sodium Hydride, Methyl Iodide | 5,6-Dimethoxy-2,2-dimethyl-1,3-dioxepane |

| Etherification | Sodium Hydride, Benzyl Bromide | 5,6-Bis(benzyloxy)-2,2-dimethyl-1,3-dioxepane |

The adjacent positioning of the two hydroxyl groups facilitates the formation of new five-membered rings through reactions with bifunctional reagents. This is a common strategy for protecting vicinal diols in multi-step syntheses. researchgate.net

Cyclic Acetals and Ketals: Reaction of the diol with an aldehyde or a ketone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) results in the formation of a cyclic acetal or ketal, respectively. organic-chemistry.org For instance, reacting this compound with acetone (B3395972) will form an additional isopropylidene protecting group, resulting in a fused ring system.

Cyclic Boronic Esters: Boronic acids react readily with diols in an equilibrium reaction to form cyclic boronic esters (dioxaborolanes). sciforum.net The reaction is typically driven to completion by removing the water that is formed, often by azeotropic distillation or with a dehydrating agent. sciforum.net These esters are stable but can be easily cleaved under specific conditions, making them useful as protecting groups. sciforum.net

Table 3: Formation of Cyclic Derivatives

| Reagent | Catalyst/Conditions | Cyclic Derivative Formed |

| Acetone | Acid Catalyst (e.g., TsOH) | Isopropylidene Ketal |

| Benzaldehyde | Acid Catalyst (e.g., TsOH) | Benzylidene Acetal |

| Phenylboronic Acid | Dehydrating Agent | Phenylboronic Ester |

Stability and Reactivity of the 1,3-Dioxepane (B1593757) Ring System

The 1,3-dioxepane ring is a seven-membered cyclic acetal. The stability and reactivity of this system are governed by the properties inherent to acetal functional groups.

The 1,3-dioxepane ring, like other acetals, is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. thieme-connect.de The hydrolysis of the acetal regenerates the parent carbonyl compound (acetone) and the corresponding diol (a 1,4-diol, which in this case is part of a larger tetrol structure).

The mechanism for acid-catalyzed hydrolysis involves the following steps:

Protonation: One of the oxygen atoms within the 1,3-dioxepane ring is protonated by an acid, making it a better leaving group.

Ring Opening: The C-O bond cleaves, opening the ring to form a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: Loss of a proton forms a hemiacetal intermediate.

Repeat: The process of protonation, C-O bond cleavage, and nucleophilic attack by water is repeated for the second oxygen of the original acetal, ultimately releasing the carbonyl compound and the diol.

The kinetics of this hydrolysis can be influenced by factors such as ring size and the nature of substituents on the ring. thieme-connect.de Under carefully controlled acidic conditions, it is sometimes possible to hydrolyze a 1,3-dioxepane in the presence of a more stable 1,3-dioxolane (B20135). thieme-connect.de

Transacetalization is an acid-catalyzed process where the carbonyl or diol component of an acetal is exchanged with a different carbonyl or diol. researchgate.net This reaction is an equilibrium process and can be used to convert one acetal into another. thieme-connect.de For the 2,2-dimethyl-1,3-dioxepane, this could involve reacting it with a different diol in the presence of an acid catalyst to release the original tetrol, or reacting it with a different ketone or aldehyde (or their corresponding dimethyl acetals) to replace the acetone-derived moiety. thieme-connect.de

For example, treating the 2,2-dimethyl-1,3-dioxane (B13969650) (an acetonide) with (dimethoxymethyl)benzene under acidic catalysis can readily convert it to the more stable benzylidene derivative. thieme-connect.de The reaction's direction is controlled by the relative stability of the starting materials and products or by manipulating the reaction conditions, such as using a large excess of the new reagent or removing a product as it is formed.

Ring-Opening Polymerization Initiated by the Compound

While the direct use of this compound as an initiator for ring-opening polymerization (ROP) is not extensively documented in dedicated studies, its diol functionality presents a clear potential for initiating the polymerization of cyclic esters and other monomers. The two hydroxyl groups can act as nucleophilic sites to attack a monomer, thereby becoming the starting point of two polymer chains. This would result in the formation of a polymer with the dioxepane moiety at its core.

The efficiency of such an initiation process would be contingent on several factors, including the chosen monomer, the catalyst, and the reaction conditions. For instance, in the ROP of lactones like ε-caprolactone or lactide, a metal-based catalyst (e.g., tin octoate) or an organocatalyst would typically be required to activate the monomer towards nucleophilic attack by the hydroxyl groups of the dioxepane.

The cationic ring-opening polymerization of related unsubstituted cyclic acetals like 1,3-dioxepane and 1,3-dioxolane has been studied. researchgate.netrsc.orgdocumentsdelivered.com These polymerizations are known to be susceptible to side reactions, such as the formation of cyclic oligomers, which can be influenced by reaction parameters like monomer concentration and catalyst choice. researchgate.netrsc.org The presence of the dihydroxy functionality in this compound could potentially influence the polymerization kinetics and the final polymer architecture by participating in side reactions or altering the solubility and reactivity of the initiating species.

Table 1: Hypothetical Parameters for Ring-Opening Polymerization of ε-Caprolactone Initiated by this compound

| Entry | Monomer/Initiator Ratio | Catalyst | Temperature (°C) | Polymer Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|---|

| 1 | 50:1 | Tin(II) Octoate | 110 | 5,800 | 1.4 |

| 2 | 100:1 | Tin(II) Octoate | 110 | 11,200 | 1.5 |

| 3 | 50:1 | DBU | 25 | 5,500 | 1.3 |

| 4 | 100:1 | DBU | 25 | 10,800 | 1.4 |

Functionalization at Other Positions on the Heterocycle

The primary sites for functionalization on the this compound heterocycle are the two hydroxyl groups at the C5 and C6 positions. These vicinal diols can undergo a wide array of reactions common to alcohols, allowing for the introduction of diverse chemical functionalities.

Common derivatization reactions include:

Esterification: The hydroxyl groups can be readily converted to esters through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., using a base like pyridine or a coupling agent like DCC).

Etherification: Formation of ethers can be achieved by reacting the diol with alkyl halides under basic conditions (Williamson ether synthesis) or with other alcohols under acidic conditions.

Acetal/Ketal Formation: The diol can react with aldehydes or ketones to form five-membered cyclic acetals or ketals, which can serve as protecting groups for the diol functionality.

Carbonate and Carbamate Formation: Reaction with phosgene (B1210022) or its equivalents can yield cyclic carbonates, while reaction with isocyanates can lead to the formation of carbamates.

The reactivity of the dioxepane ring itself is generally low under neutral or basic conditions, typical of cyclic ketals. However, under acidic conditions, the ketal is susceptible to hydrolysis, which would lead to ring-opening and the formation of acetone and the corresponding tetrol. thieme-connect.de

Regioselectivity and Stereoselectivity in Derivatization Reactions

The presence of two hydroxyl groups on adjacent carbons raises questions of regioselectivity and stereoselectivity in derivatization reactions.

Stereoselectivity: The stereochemistry of the diol (i.e., whether it is the cis or trans isomer) will have a profound impact on the stereochemical outcome of subsequent reactions. The seven-membered ring of 1,3-dioxepane derivatives can adopt various conformations, such as a twist-chair. thieme-connect.de The spatial arrangement of the hydroxyl groups in the most stable conformation will dictate the direction of approach of reagents. For example, in the formation of a cyclic derivative like a boronate ester or a cyclic carbonate, the reaction will proceed most readily if the diol is the cis isomer, allowing for the formation of a five-membered ring.

Furthermore, the inherent chirality of the molecule (assuming it is a single enantiomer) can direct the stereochemistry of reactions at the hydroxyl groups or at other sites if chiral reagents or catalysts are employed. The synthesis of chiral 4,5-dihydro-1,3-dioxepines with high diastereoselectivity and enantioselectivity has been demonstrated, highlighting the potential for stereocontrol in this ring system. nih.govrsc.org In reactions involving the functionalization of the diol, the existing stereocenters at C5 and C6 will influence the stereochemical outcome at these positions, potentially leading to diastereoselective transformations.

Table 2: Representative Derivatization Reactions of this compound

| Reaction | Reagent | Product | Position of Functionalization | Notes |

|---|---|---|---|---|

| Benzoylation | Benzoyl Chloride, Pyridine | 2,2-Dimethyl-5,6-bis(benzoyloxy)-1,3-dioxepane | C5, C6 | Full derivatization of both hydroxyl groups. |

| Monobenzoylation | 1 eq. Benzoyl Chloride, Pyridine, -20 °C | 2,2-Dimethyl-5-benzoyloxy-6-hydroxy-1,3-dioxepane | C5 or C6 | Potential for regioselectivity based on reaction conditions. |

| Acetonide Formation | 2,2-Dimethoxypropane (B42991), p-TsOH | Fused tricyclic acetal | C5, C6 | Requires cis-diol configuration for efficient cyclization. |

| Silylation | TBDMSCl, Imidazole | 2,2-Dimethyl-5,6-bis(tert-butyldimethylsilyloxy)-1,3-dioxepane | C5, C6 | Protection of the diol functionality. |

Computational and Theoretical Studies of 2,2 Dimethyl 5,6 Dihydroxy 1,3 Dioxepane

Quantum Mechanical Calculations for Electronic Structure and Relative Stability of Conformers

There are no published studies that have employed quantum mechanical calculations to investigate the electronic structure of 2,2-Dimethyl-5,6-dihydroxy-1,3-dioxepane. Such studies would be crucial for understanding the molecule's fundamental properties, including its orbital energies and charge distribution. Furthermore, the relative stability of its potential conformers, which would arise from the flexibility of the seven-membered dioxepane ring and the orientation of the dihydroxy groups, has not been computationally explored.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

No research is available on the use of Density Functional Theory (DFT) to determine the optimized geometry of this compound. DFT calculations would provide valuable insights into bond lengths, bond angles, and dihedral angles of the most stable conformers. Additionally, there are no published predictions of its spectroscopic properties, such as infrared (IR) or nuclear magnetic resonance (NMR) spectra, based on DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Interconversion Barriers

The conformational landscape of this compound has not been investigated using molecular dynamics (MD) simulations. MD simulations would be instrumental in sampling the various accessible conformations of the molecule over time and in determining the energy barriers for interconversion between different conformers. This information is vital for understanding the dynamic behavior of the molecule in different environments.

Prediction of Reaction Pathways and Transition States for Synthetic Transformations

There is a lack of computational studies on the prediction of reaction pathways and the characterization of transition states for synthetic transformations involving this compound. Such theoretical investigations would be invaluable for optimizing existing synthetic routes or designing new ones by providing a molecular-level understanding of reaction mechanisms.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

No Quantitative Structure-Reactivity Relationship (QSRR) models have been developed for this compound. QSRR studies would require a dataset of related compounds with known reactivities, which is currently unavailable. Such models would enable the prediction of the reactivity of new, related compounds based on their structural features.

Solvation Effects on Molecular Conformation and Reactivity

The influence of different solvents on the conformation and reactivity of this compound has not been computationally modeled. Studies on solvation effects are critical for understanding how the solvent environment can alter the conformational equilibrium and modulate the molecule's chemical behavior.

Advanced Analytical Characterization Techniques for 2,2 Dimethyl 5,6 Dihydroxy 1,3 Dioxepane

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For 2,2-Dimethyl-5,6-dihydroxy-1,3-dioxepane (C₇H₁₄O₄), the theoretical exact mass of the neutral molecule is 162.08921 u. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The measured mass of these ions would be compared to the calculated theoretical mass, with a deviation of less than 5 parts per million (ppm) being the standard for molecular formula confirmation.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides crucial information about the molecule's structure. By inducing fragmentation of a selected parent ion, a characteristic pattern of daughter ions is produced. For this compound, expected fragmentation pathways would include the loss of water (H₂O) from the diol moiety, loss of a methyl radical (•CH₃), and cleavage of the dioxepane ring, potentially leading to the loss of acetone (B3395972).

Illustrative HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 163.0965 |

| [M+Na]⁺ | Sodiated Parent Molecule | 185.0784 |

| [M+H-H₂O]⁺ | Loss of Water | 145.0859 |

| [M+H-C₃H₆O]⁺ | Loss of Acetone | 105.0546 |

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Complete Spectral Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise atomic connectivity and stereochemistry of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional experiments is required for a complete assignment of this compound.

¹H and ¹³C NMR: These experiments identify the unique proton and carbon environments in the molecule. The ¹H NMR would show distinct signals for the two gem-dimethyl protons, the four methylene (B1212753) protons of the ring, the two methine protons attached to the hydroxyl groups, and the hydroxyl protons themselves.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, establishing which protons are on adjacent carbons. It would be used to trace the connectivity from H-4 through H-5, H-6, and to H-7.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the relative stereochemistry. It detects protons that are close in space, even if they are not directly bonded. For this compound, NOESY can be used to determine whether the two hydroxyl groups are on the same side (cis) or opposite sides (trans) of the seven-membered ring by observing NOE correlations between H-5, H-6, and other protons on the ring.

Illustrative NMR Spectral Assignments for this compound

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C-2 | - | ~100-110 | H-4, H-7, CH₃ |

| 2 x CH₃ | ~1.3-1.5 (s, 6H) | ~20-30 | C-2 |

| C-4 | ~3.5-3.8 (m, 2H) | ~60-70 | C-2, C-5 |

| C-5 | ~3.9-4.2 (m, 1H) | ~70-80 | C-4, C-6 |

| C-6 | ~3.9-4.2 (m, 1H) | ~70-80 | C-5, C-7 |

| C-7 | ~3.5-3.8 (m, 2H) | ~60-70 | C-2, C-6 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

In the IR spectrum of this compound, the most prominent feature would be a strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups, which are likely involved in hydrogen bonding. Other key absorptions would include C-H stretching of the methyl and methylene groups between 3000-2850 cm⁻¹, and a series of strong C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹) corresponding to the alcohol and acetal (B89532) functionalities. scifiniti.com

Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, the C-H and C-C skeletal vibrations would be strong, allowing for a comprehensive vibrational analysis. scifiniti.com

Illustrative Vibrational Spectroscopy Data

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3500-3200 (strong, broad) | 3500-3200 (weak) |

| C-H Stretch (aliphatic) | 3000-2850 (strong) | 3000-2850 (strong) |

| C-H Bend | 1470-1350 (medium) | 1470-1350 (medium) |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

The presence of two stereocenters at C-5 and C-6 means that this compound can exist as stereoisomers. Specifically, it can exist as a pair of enantiomers (cis or trans). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample.

This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, depending on the volatility and thermal stability of the compound or its derivatives. nih.gov The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks in the resulting chromatogram.

Illustrative Chiral HPLC Data

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Enantiomer 1 | 12.4 | 97500 | 95.0% |

Thermal Degradation Pathway Elucidation via Coupled Analytical Techniques

Understanding the thermal stability and decomposition pathways of a compound is critical for determining its handling, storage, and processing conditions. Coupled thermal analysis techniques, such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR), provide comprehensive insights into these processes. nih.govmdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This reveals the temperatures at which decomposition events occur. By simultaneously analyzing the gases evolved during these mass loss events with MS or FTIR, the specific degradation products can be identified. researchgate.net For this compound, one might expect a multi-stage decomposition, potentially starting with the loss of water, followed by the elimination of acetone from the acetal, and subsequent fragmentation of the heterocyclic ring. mdpi.commdpi.com

Illustrative TGA-MS Degradation Profile

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Major Evolved Gases (m/z) |

|---|---|---|---|

| 1 | 150 - 220 | ~11% | H₂O (18) |

| 2 | 220 - 300 | ~36% | Acetone (58), H₂O (18) |

X-ray Powder Diffraction for Polymorphic Forms and Crystalline Structure Analysis

X-ray Powder Diffraction (XRPD) is a primary technique for characterizing the solid-state properties of a material. It can rapidly distinguish between amorphous (non-crystalline) and crystalline forms. For a crystalline solid, XRPD provides a unique diffraction pattern that serves as a fingerprint for that specific crystal structure.

This technique is particularly important for identifying polymorphism—the ability of a compound to exist in multiple different crystal forms. Different polymorphs can have distinct physical properties, and XRPD is the standard method for their identification and quality control. While single-crystal X-ray diffraction is required to solve the crystal structure and determine the absolute configuration, XRPD is invaluable for routine analysis, phase purity assessment, and monitoring structural changes under different conditions. researchgate.net

Illustrative XRPD Peak List for a Crystalline Form

| Position (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 18.8 | 4.72 | 80 |

| 21.1 | 4.21 | 95 |

Applications of 2,2 Dimethyl 5,6 Dihydroxy 1,3 Dioxepane in Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of two stereogenic centers at the 5th and 6th positions of the dioxepane ring makes 2,2-Dimethyl-5,6-dihydroxy-1,3-dioxepane a valuable chiral building block in asymmetric synthesis. The cis- and trans-diol configurations, when resolved into their respective enantiomers, offer four distinct stereoisomers that can be utilized to impart chirality in the synthesis of enantiomerically pure target molecules.

The strategic placement of the hydroxyl groups allows for selective functionalization, enabling the construction of complex chiral architectures. The acetal (B89532) group at the 2-position serves as a protecting group for a diol, which can be derived from a corresponding tetrol. This inherent chirality can be transferred to new molecules through various synthetic transformations, making it a useful synthon for the preparation of pharmaceuticals, agrochemicals, and other biologically active compounds where stereochemistry is crucial for their function.

Utility as a Precursor for Complex Organic Molecules

The diol functionality of this compound serves as a versatile handle for the elaboration into more complex molecular frameworks. These hydroxyl groups can undergo a wide range of chemical transformations, including oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution reactions.

For instance, oxidation of the diol can lead to the formation of dicarbonyl compounds or lactones, which are important intermediates in organic synthesis. The selective protection and activation of the two hydroxyl groups can pave the way for the stepwise introduction of different functionalities, allowing for the controlled and predictable synthesis of intricate organic molecules. The rigid dioxepane ring can also influence the stereochemical outcome of reactions at adjacent positions, providing a degree of stereocontrol in multi-step syntheses.

Integration into Polymer Architectures and Degradable Materials

The bifunctional nature of this compound, owing to its two hydroxyl groups, makes it a suitable monomer for step-growth polymerization. It can react with dicarboxylic acids, diisocyanates, or other difunctional monomers to form a variety of polymers, such as polyesters and polyurethanes.

The incorporation of the dioxepane ring into the polymer backbone can impart unique properties to the resulting materials. The acetal linkage within the dioxepane structure is susceptible to hydrolysis under acidic conditions, which can be exploited for the design of degradable polymers. This feature is particularly valuable for biomedical applications, such as drug delivery systems, temporary implants, and tissue engineering scaffolds, where the material is required to break down into non-toxic products after fulfilling its purpose. The diol can also be used as a cross-linking agent to create polymer networks with tailored mechanical properties and degradation profiles.

While research on the direct polymerization of this compound is not extensively documented, studies on related cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (B1205776) (MDO) highlight the potential of the dioxepane core in creating degradable polymers through radical ring-opening polymerization. researchgate.netrsc.orgresearchgate.net This suggests that derivatives of this compound could be designed to undergo similar polymerization mechanisms, leading to the development of novel biodegradable materials. nih.govnih.govresearchgate.netconicet.gov.arjst.go.jpnih.gov

Use as a Ligand or Ligand Precursor in Catalysis

The vicinal diol arrangement in this compound makes it an attractive candidate for use as a ligand or a precursor to a ligand in coordination chemistry and catalysis. The two hydroxyl groups can coordinate to a metal center to form a chelate ring, which can stabilize the metal and influence its catalytic activity.

Chiral versions of this diol can be employed in the synthesis of asymmetric catalysts for enantioselective transformations. By coordinating to a metal, the chiral ligand can create a chiral environment around the catalytic center, directing the stereochemical outcome of the reaction and leading to the preferential formation of one enantiomer of the product. These types of catalysts are highly sought after in the pharmaceutical and fine chemical industries for the efficient production of chiral molecules. The dioxepane backbone can be further functionalized to tune the steric and electronic properties of the ligand, thereby optimizing the performance of the catalyst for a specific reaction.

Applications in Supramolecular Chemistry and Self-Assembly Systems

The ability of the hydroxyl groups in this compound to form hydrogen bonds is a key feature that can be exploited in the field of supramolecular chemistry. These directional and specific interactions can be used to direct the self-assembly of molecules into well-defined, higher-order structures such as chains, sheets, or three-dimensional networks.

The stereochemistry of the diol (cis or trans) will significantly influence the geometry of the hydrogen bonding patterns and, consequently, the architecture of the resulting supramolecular assembly. The gem-dimethyl group can also play a role in the packing of the molecules in the solid state. By designing molecules with complementary hydrogen bonding sites, it is possible to create complex supramolecular systems with emergent properties, such as liquid crystals or porous materials for guest encapsulation.

Design of Novel Functional Materials Utilizing the Dioxepane Core

The unique combination of a stable seven-membered ring, two reactive hydroxyl groups, and a protecting acetal functionality makes this compound a promising platform for the design of novel functional materials. By chemically modifying the hydroxyl groups, a wide range of functionalities can be introduced, leading to materials with tailored properties.

Mechanistic Studies of Transformations Involving 2,2 Dimethyl 5,6 Dihydroxy 1,3 Dioxepane

Reaction Kinetics and Thermodynamics of Derivatization Reactions

No specific kinetic or thermodynamic data for the derivatization reactions of 2,2-dimethyl-5,6-dihydroxy-1,3-dioxepane have been found in the surveyed literature.

Elucidation of Catalytic Cycle Mechanisms

There is no available information detailing catalytic cycle mechanisms specifically involving this compound.

Investigation of Intermediates and Transition States in Ring-Opening Reactions

While ring-opening reactions of cyclic acetals and ethers are a known class of chemical transformations, specific studies identifying the intermediates and transition states for the ring-opening of this compound are absent from the available literature. General mechanisms for related compounds often involve carbocationic intermediates, particularly under acidic conditions. However, the influence of the diol functionality on such pathways for this specific molecule has not been documented.

Solvent Effects on Reaction Rates and Selectivity

No studies detailing the effect of different solvents on the reaction rates and selectivity of transformations involving this compound could be located.

pH-Dependent Reactivity Profiles

The pH is expected to play a crucial role in the reactivity of this compound, particularly in the protonation of the ether oxygens, which would facilitate ring-opening, and in the deprotonation of the hydroxyl groups. However, no specific studies outlining the pH-dependent reactivity profiles for this compound are available.

Emerging Research Directions and Future Perspectives for 2,2 Dimethyl 5,6 Dihydroxy 1,3 Dioxepane

Development of Novel Stereoselective Synthetic Methodologies

The presence of two stereocenters at the C5 and C6 positions of 2,2-Dimethyl-5,6-dihydroxy-1,3-dioxepane makes stereoselective synthesis a critical area of ongoing and future research. The precise control over the stereochemistry of the diol is paramount as it directly influences the molecule's three-dimensional structure and, consequently, its biological activity and material properties.

Future methodologies are expected to move beyond classical approaches towards more elegant and efficient strategies. Key areas of development will likely include:

Asymmetric Dihydroxylation: While Sharpless asymmetric dihydroxylation of a corresponding unsaturated precursor is a foundational method, research will likely focus on developing novel catalyst systems. This includes exploring ligands other than the traditional cinchona alkaloids to enhance enantioselectivity and substrate scope.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as tartaric acid or carbohydrates, presents a cost-effective and efficient route to enantiomerically pure this compound.

Organocatalysis: The use of small organic molecules as catalysts for stereoselective reactions is a rapidly growing field. Future research may focus on developing organocatalytic methods for the enantioselective synthesis of the diol precursor to the target molecule.

| Methodology | Catalyst/Reagent | Potential Advantage |

| Asymmetric Dihydroxylation | Novel Ligand Systems | Higher enantioselectivity, broader substrate scope |

| Chiral Pool Synthesis | Tartaric Acid Derivatives | Cost-effective, readily available starting materials |

| Organocatalysis | Chiral Amines/Phosphines | Metal-free, environmentally benign |

Exploration of Bio-Inspired Synthetic Routes

Nature often provides elegant and efficient solutions to complex chemical syntheses. Bio-inspired synthetic routes for this compound are an emerging area of interest, aiming to mimic enzymatic processes to achieve high selectivity and milder reaction conditions.

Potential bio-inspired approaches could involve:

Enzymatic Dihydroxylation: The use of dioxygenase enzymes could offer a highly selective method for the dihydroxylation of a suitable cycloalkene precursor.

Biocatalytic Acetalization: Employing enzymes to catalyze the formation of the 1,3-dioxepane (B1593757) ring from the corresponding tetraol could provide a green and efficient alternative to traditional acid-catalyzed methods.

Advanced Functionalization Strategies for Enhanced Material Properties

The hydroxyl groups at the C5 and C6 positions serve as versatile handles for the functionalization of this compound. Future research will undoubtedly focus on leveraging these groups to synthesize novel derivatives with tailored properties for advanced materials.

Key functionalization strategies may include:

Polymerization: The diol functionality makes this molecule an ideal monomer for the synthesis of polyesters, polycarbonates, and polyurethanes. Research will likely explore the synthesis of polymers with unique thermal and mechanical properties derived from the seven-membered ring structure.

Cross-linking Agents: The two hydroxyl groups can be used to cross-link polymer chains, leading to the formation of robust and stable materials such as hydrogels and thermosets.

Coordination Chemistry: The diol can act as a ligand for metal ions, opening up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

| Functionalization | Resulting Material | Potential Application |

| Polyesterification | Biodegradable Polyesters | Sustainable plastics, biomedical devices |

| Acrylation/Methacrylation | Cross-linked Polymers | Hydrogels, coatings, adhesives |

| Coordination to Metals | Metal-Organic Frameworks | Gas storage, catalysis, sensing |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives of this compound, the integration of its synthesis with flow chemistry and automated platforms is a promising future direction. researchgate.net

Flow Synthesis: Continuous flow reactors can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. researchgate.net The synthesis of the target molecule and its derivatives could be significantly streamlined using flow chemistry.

Automated Synthesis: High-throughput automated synthesizers can be employed to rapidly generate libraries of derivatives by reacting the diol with a diverse range of reagents. researchgate.net This approach would enable the efficient screening of compounds for desired properties.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, computational studies can provide valuable insights and guide experimental work.

Future computational efforts are likely to focus on:

Conformational Analysis: Understanding the conformational preferences of the seven-membered dioxepane ring is crucial for predicting its reactivity and how it will interact with other molecules.

Reaction Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways for the synthesis and functionalization of the molecule, helping to predict the stereochemical outcome and optimize reaction conditions.

Virtual Screening: Computational screening of virtual libraries of derivatives can help identify candidates with desired properties, such as specific binding affinities for biological targets or optimal characteristics for material applications.

Interdisciplinary Approaches in Sustainable Chemistry and Advanced Materials

The future of research on this compound will likely be characterized by increasing interdisciplinary collaboration. Its potential as a bio-based building block positions it at the intersection of sustainable chemistry and advanced materials science.

Green Chemistry: The development of synthetic routes from renewable feedstocks and the use of environmentally benign reagents and solvents will be a key focus. nih.gov

Materials Science: Collaboration with materials scientists will be essential to explore the full potential of its derivatives in applications ranging from biodegradable polymers to advanced functional materials.

Biomedical Engineering: The biocompatibility of polymers derived from this molecule could be explored for applications in drug delivery, tissue engineering, and medical implants.

The continued exploration of this compound, driven by these emerging research directions, holds significant promise for advancements in synthetic chemistry, materials science, and sustainable technologies.

Q & A

Q. What are the established synthetic pathways for 2,2-Dimethyl-5,6-dihydroxy-1,3-dioxepane, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of diol precursors under acidic or oxidative conditions. Optimization can be achieved via factorial design experiments to evaluate variables like temperature, catalyst concentration, and solvent polarity. For example, a 2^k factorial design (where k = number of variables) allows systematic screening of interactions between parameters . Computational tools like COMSOL Multiphysics can simulate reaction kinetics to predict optimal conditions before lab validation . Purity is monitored using HPLC with UV detection (as per USP guidelines for similar cyclic ethers) .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

- Spectroscopy: High-resolution NMR (¹H, ¹³C, and DEPT-135) confirms stereochemistry and hydroxyl group positioning. Compare experimental data with PubChem/DSSTox references for validation .

- Chromatography: Reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% TFA) resolves degradation products. Use ACS-grade reagents to avoid interference .

- Mass Spectrometry: HRMS (ESI or MALDI-TOF) verifies molecular ion peaks and fragmentation patterns against theoretical simulations .

Q. How should stability studies be designed to assess storage conditions for this compound?

Methodological Answer: Conduct accelerated stability testing under ICH Q1A guidelines:

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis due to potential volatile byproducts (e.g., dioxane derivatives) .

- Waste Disposal: Neutralize acidic reaction mixtures before disposal. Follow EPA guidelines for organic solvents .

- Training: Mandatory 100% score on lab safety exams (e.g., chemical hygiene plans) before handling .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer: Use isotopic labeling (e.g., ¹⁸O or D₂O) to trace hydroxyl group participation in ring-opening reactions. Pair with DFT calculations (Gaussian or ORCA) to model transition states and intermediates . Kinetic studies (e.g., stopped-flow spectroscopy) quantify rate constants under varying pH and temperature .

Q. What computational strategies improve predictive modeling of its physicochemical properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (water, DMSO) using AMBER or GROMACS. Validate with experimental logP values .

- Quantum Mechanics (QM): Calculate dipole moments and H-bonding potential at the B3LYP/6-31G* level. Compare with crystallographic data from CSD or CCDC .

Q. How should contradictory data in synthesis yields be resolved?

Methodological Answer: Apply triangulation :

- Replicate experiments across labs with standardized protocols.

- Use statistical tools (ANOVA) to identify outliers.

- Cross-validate analytical results via LC-MS and NMR . Theoretical frameworks (e.g., reaction engineering principles) may explain discrepancies in mass transfer or catalyst deactivation .

Q. What interdisciplinary applications warrant further exploration?

Methodological Answer:

- Materials Science: Investigate its use as a monomer for biodegradable polymers (e.g., via ring-opening polymerization).

- Medicinal Chemistry: Screen for antimicrobial activity using microbroth dilution assays (CLSI guidelines) .

- Environmental Chemistry: Study photodegradation pathways using UV-Vis and GC-MS to assess ecotoxicity .

Q. What methodologies identify degradation pathways under oxidative stress?

Methodological Answer:

Q. How can factorial design optimize large-scale production while minimizing impurities?

Methodological Answer: Implement a response surface methodology (RSM) with central composite design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.